molecular formula C24H18BrN5OS B11524753 2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N,N-diphenylacetamide

2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N,N-diphenylacetamide

Cat. No.: B11524753
M. Wt: 504.4 g/mol
InChI Key: WNQWRICXWBKTGC-UHFFFAOYSA-N
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Description

2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N,N-diphenylacetamide is a complex organic compound that belongs to the class of triazinoindole derivatives This compound is characterized by the presence of a bromine atom, a triazinoindole core, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N,N-diphenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by reacting 8-bromo-5-methyl-1,2,4-triazine with indole derivatives under specific conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazinoindole intermediate with thiol reagents.

    Formation of the Diphenylacetamide Moiety: The final step involves the reaction of the sulfanyl-triazinoindole intermediate with diphenylacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N,N-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazinoindole derivatives.

    Substitution: Formation of substituted triazinoindole derivatives with various functional groups.

Scientific Research Applications

2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N,N-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-5-methyl-5H-1,2,4-triazino(5,6-B)indole-3(2H)-thione
  • 2-[(8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • 2-[(8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)ethanone

Uniqueness

2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N,N-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H18BrN5OS

Molecular Weight

504.4 g/mol

IUPAC Name

2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-diphenylacetamide

InChI

InChI=1S/C24H18BrN5OS/c1-29-20-13-12-16(25)14-19(20)22-23(29)26-24(28-27-22)32-15-21(31)30(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14H,15H2,1H3

InChI Key

WNQWRICXWBKTGC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)SCC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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